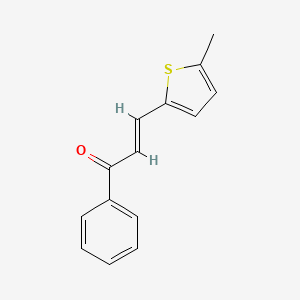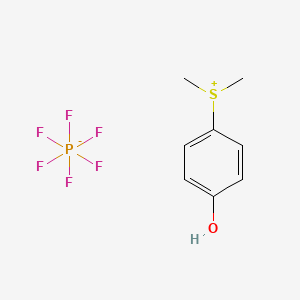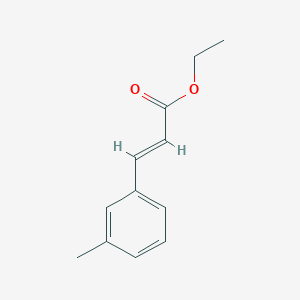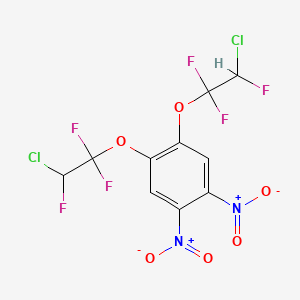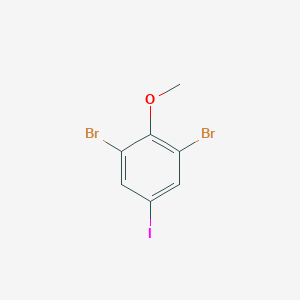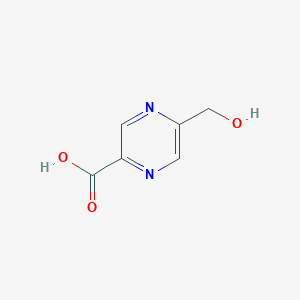
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% (2-C4-CDFMTPI) is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a chlorinated isocyanate containing a difluoromethylthio group. It is used in a variety of applications, including the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of fluorinated compounds.
Wirkmechanismus
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is a chlorinated isocyanate, and its mechanism of action is similar to that of other chlorinated isocyanates. It reacts with nucleophiles, such as amines, to form a carbamate. It can also react with alcohols to form urethanes. These reactions can be used to synthesize a variety of compounds, including pharmaceuticals and fluorinated compounds.
Biochemical and Physiological Effects
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and respiratory system. It is also known to be toxic if ingested.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to handle and store. It is also relatively inexpensive, which makes it a viable option for laboratory experiments. However, it is also a hazardous compound, and it should be handled with care. It should be handled in a well-ventilated area, and protective equipment should be worn.
Zukünftige Richtungen
Future research on 2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% could focus on its biochemical and physiological effects. It could also be studied for its potential applications in the synthesis of pharmaceuticals and fluorinated compounds. Additionally, research could be conducted to improve its reaction conditions and to develop new methods for its synthesis. Finally, research could be conducted to explore its potential toxicity and to develop methods for its safe handling and storage.
Synthesemethoden
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is synthesized by the reaction of 2-chloro-4-chlorodifluoromethylthiophenol with isocyanic acid. The reaction proceeds in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at temperatures of up to 150°C. The product is a solid that can be isolated by filtration and recrystallized from ethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chlorodifluoromethylthio)phenyl isocyanate, 95% is used in scientific research as a reagent in organic synthesis. It has been used to synthesize a variety of pharmaceuticals, including anti-tumor agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of fluorinated compounds, such as fluorinated polymers and polymers with fluorinated side-chains.
Eigenschaften
IUPAC Name |
2-chloro-4-[chloro(difluoro)methyl]sulfanyl-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NOS/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYDXOOYSKKYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

